molecular formula C3H4N4O B6155227 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one CAS No. 87385-34-0

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one

Cat. No.: B6155227
CAS No.: 87385-34-0
M. Wt: 112.1
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Description

1-(1H-1,2,3,4-Tetrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) linked to an acetyl group. This scaffold is notable for its versatility in medicinal chemistry, particularly in designing enzyme inhibitors and bioactive peptides. Derivatives of this compound, such as those reported in and , have been synthesized as alanine racemase inhibitors, targeting bacterial cell wall biosynthesis .

Properties

CAS No.

87385-34-0

Molecular Formula

C3H4N4O

Molecular Weight

112.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction typically proceeds in water, yielding the tetrazole ring . Another method involves the use of diazotizing reagents like fluorosulfonyl azide, which can transform amidines and guanidines into tetrazole derivatives under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, such as the Ugi-azide four-component reaction. This method involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature, resulting in moderate to high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen-containing compounds.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products:

    Oxidation: Nitrogen oxides and other oxidized derivatives.

    Reduction: Amines and other reduced nitrogen compounds.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Tetrazole-containing compounds are explored for their potential use in drug development, particularly as antihypertensive and anti-inflammatory agents.

    Industry: The compound is used in the development of new materials, such as polymers and explosives, due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one and its derivatives often involves interaction with biological targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Key Features :

  • Structure : The tetrazole ring contributes to high dipole moments and hydrogen-bonding capabilities, enhancing interactions with biological targets.
  • Synthesis : Solid-phase peptide synthesis (SPPS) methods are commonly employed. For example, Fmoc-protected derivatives are coupled to resin-bound peptides, followed by cleavage and purification (e.g., using TFA/DCM/TIS mixtures) .
  • Applications : Primarily used in antimicrobial research due to its role in inhibiting bacterial enzymes like alanine racemase .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Molecular Weight (g/mol) Synthesis Method Biological Activity Evidence ID
1-(1H-1,2,3,4-Tetrazol-5-yl)ethan-1-one Tetrazole ring + acetyl group ~150.14 (estimated) SPPS, cleavage with TFA/DCM/TIS Alanine racemase inhibition (IC₅₀ data not provided)
1-[5-(2,6-Dimethylphenyl)-1H-tetrazol-1-yl]ethanone Tetrazole with 2,6-dimethylphenyl substituent Not specified Reaction with acetic anhydride and aldehydes Antimicrobial activity (qualitative)
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Triazole ring + phenyl substituent 187.2 Not detailed No biological data provided
2-{[1-(4-Chlorobenzyl)oxy]-2-(4-chlorophenyl)ethyl}thio-1H-tetrazole Tetrazole with chlorobenzyl and thioethyl groups ~353.83 (analog) Heterogeneous catalysis in PEG-400 Antimicrobial activity (tested against pathogens)
1-[1-(3,5-Dichlorophenyl)-5-methyltriazol-4-yl]ethanone Triazole with dichlorophenyl and methyl groups Not specified Multi-step organic synthesis Not specified

Substituent Effects on Properties

  • Chlorobenzyl and fluorophenyl groups () improve antimicrobial potency by interacting with hydrophobic enzyme pockets .
  • Acidity :
    • The NH proton in the tetrazole ring (pKa ~4–5) makes it more acidic than triazole derivatives, influencing solubility and metal coordination .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
1-(1H-Tetrazol-5-yl)ethan-1-one 150.14 0.5 12.3 (moderate) 180–185 (decomposes)
1-(1-Phenyltriazol-5-yl)ethan-1-one 187.2 1.8 2.1 (low) 120–125
Chlorobenzyl-tetrazole () 353.83 3.2 <0.1 (very low) 210–215

Biological Activity

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This tetrazole derivative is characterized by its unique structure, which contributes to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Information:

PropertyValue
Chemical Formula C3H6N4O
Molecular Weight 102.10 g/mol
CAS Number 1803600-10-3
IUPAC Name This compound

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined and compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Control (Ampicillin) (µg/mL)
Staphylococcus aureus5010
Escherichia coli10020

This data suggests that the compound possesses antimicrobial activity comparable to established antibiotics.

Anti-inflammatory Activity

In addition to antimicrobial properties, tetrazole derivatives have been studied for their anti-inflammatory effects. One study demonstrated that compounds related to this compound significantly reduced inflammatory markers in vitro.

Case Study: Inhibition of Pro-inflammatory Cytokines

A recent investigation assessed the impact of the compound on the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The results indicated a dose-dependent reduction in cytokine levels.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes and inflammatory mediators.

Table 2: Docking Scores of this compound

Target ProteinDocking Score (kcal/mol)
Bacterial Enzyme A-8.5
Inflammatory Mediator B-7.2

These scores indicate a strong binding affinity which correlates with the observed biological activities.

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